molecular formula C4H9NO B086521 Ethyl acetimidate CAS No. 1000-84-6

Ethyl acetimidate

Cat. No.: B086521
CAS No.: 1000-84-6
M. Wt: 87.12 g/mol
InChI Key: JMIAPORGEDIDLT-UHFFFAOYSA-N
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Description

Ethyl acetimidate (C₃H₇NO) is a reactive alkyl imidate ester widely used in biochemical and synthetic applications. It reacts selectively with primary amino groups (e.g., lysine residues) to form amidine derivatives, preserving the positive charge of modified residues . Key applications include:

  • Enzyme Modification: Enhances activity of enzymes like horse liver alcohol dehydrogenase (HLADH) by increasing Michaelis constants (12- to 53-fold) and turnover numbers (12- to 30-fold) while retaining catalytic mechanisms .
  • Chromatin Studies: Substitutes up to 90% of lysyl residues in histones without disrupting nucleoprotein structure, unlike acetylation .
  • Organic Synthesis: Intermediate for amidines, acetohydroxamates, and heterocycles (e.g., 1,2,4-triazoles) .

Preparation Methods

Mechanistic Foundations of Ethyl Acetimidate Synthesis

The Pinner Reaction Framework

The Pinner reaction forms the cornerstone of this compound synthesis, involving the acid-catalyzed reaction of acetonitrile with ethanol to yield this compound hydrochloride (imidate salt) . This two-step process begins with protonation of the nitrile group by HCl, generating a reactive nitrilium ion intermediate. Subsequent nucleophilic attack by ethanol produces the imidate ester, stabilized as its hydrochloride salt . Critical to this mechanism is the anhydrous environment, as moisture hydrolyzes the intermediate to acetamide or acetic acid derivatives .

Role of Acid Catalysts

Proton sources such as HCl gas or acetyl chloride dictate reaction efficiency. Gaseous HCl enables direct proton transfer but requires stringent temperature control (-10°C to 5°C) to prevent exothermic decomposition . Alternatively, acetyl chloride serves as both acid catalyst and HCl generator in situ, simplifying handling while maintaining high yields .

Synthetic Protocols and Optimization

HCl Gas Aeration Method

A representative protocol from ChemicalBook involves:

  • Solvent Preparation : Mixing anhydrous ethanol and acetonitrile (1:1 to 1.2 molar ratio) in a three-necked flask .

  • Acid Introduction : Dropwise addition of concentrated sulfuric acid to HCl gas, dried via sulfuric acid scrubbing .

  • Reaction Control : Aeration at ≤5°C for 3–4 hours, followed by gradual warming to 20–35°C for 0.5–1.5 hours to precipitate the hydrochloride salt .

  • Isolation : Filtration and vacuum drying yield this compound hydrochloride at 97% purity .

Key Parameters :

  • Temperature : Sustained cooling prevents side reactions (e.g., ethanol oxidation).

  • HCl Stoichiometry : A 1:1.05 nitrile-to-HCl ratio maximizes conversion .

  • Solvent Ratio : Excess acetonitrile stabilizes the nitrilium ion, reducing byproduct formation .

Acetyl Chloride-Mediated Synthesis

A patent-derived method (WO2015005615A1) modifies the acid source:

  • Reagent Mixing : Combining acetonitrile (1.6 kg) and ethanol (4.3 kg) at -10°C .

  • Acid Addition : Slow incorporation of acetyl chloride (3.67 kg) with stirring at 0°C for 12 hours .

  • Workup : Solvent removal under reduced pressure, followed by tert-butyl methyl ether addition to precipitate the product .

  • Yield : 95% after vacuum drying .

Advantages :

  • Eliminates hazardous HCl gas handling.

  • Tert-butyl methyl ether enhances crystallization efficiency .

Comparative Analysis of Methods

Parameter HCl Gas Method Acetyl Chloride Method
Acid Source HCl gasAcetyl chloride
Temperature Range -10°C to 35°C-10°C to 0°C
Reaction Time 4–5.5 hours12 hours
Yield 97%95%
Scalability Moderate (batch-dependent)High (continuous possible)
Safety Considerations HCl gas handling requiredLess hazardous acid source

Solvent and Stoichiometric Influences

Solvent Selection

Acetonitrile’s high dipole moment stabilizes ionic intermediates, while ethanol acts as both solvent and nucleophile . Patent data emphasize a 1:1 ethanol-to-acetonitrile ratio to balance reactivity and solubility . Substituting ethanol with tert-butanol in analogous reactions decreases yields by 15–20%, highlighting ethanol’s superior nucleophilicity .

Stoichiometric Ratios

Deviations from the 1:1 nitrile-to-alcohol ratio induce incomplete conversion. Excess ethanol (1:1.2) marginally improves yields but complicates purification due to ester byproducts .

Industrial and Laboratory Adaptations

Large-Scale Production

Industrial protocols prioritize cost-effective HCl recycling systems. For instance, scrubbing unreacted HCl with sulfuric acid reduces waste and enables reagent reuse . Continuous-flow reactors are emerging to enhance temperature control and throughput .

Laboratory-Scale Tips

  • Precipitation Control : Gradual ether addition (e.g., tert-butyl methyl ether) ensures high-purity crystals .

  • Moisture Avoidance : Molecular sieves or nitrogen blankets prevent hydrolysis during storage .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl acetate and ammonia.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Acidic or Basic Conditions: Depending on the desired reaction pathway.

    Solvents: Common solvents include dichloromethane and acetonitrile.

Major Products:

    Substituted Imidates: Formed through substitution reactions.

    Ethyl Acetate and Ammonia: Formed through hydrolysis.

Scientific Research Applications

Biochemical Applications

Ethyl acetimidate has been used extensively in biochemical research, particularly in the study of enzymes and protein modifications.

Enzyme Studies

  • Liver Alcohol Dehydrogenase : this compound has been employed to investigate the role of lysine residues at the active site of liver alcohol dehydrogenase. This application involved using imidoesters to prepare derivatives for mechanistic studies, contributing to a better understanding of enzyme function .
  • Carbonic Anhydrase : The compound has also been utilized in the preparation of amidinated carbonic anhydrase through chemical modification of human erythrocyte carbonic anhydrase. This modification allows researchers to explore the enzyme's activity and potential therapeutic applications .

Histone Modification

Research indicates that this compound can modify chromatin by substituting lysine residues in histones. This modification impacts gene expression and cellular processes, suggesting potential applications in epigenetics and cancer research .

Organic Synthesis Applications

This compound serves as an important building block in organic chemistry.

Synthesis of Derivatives

  • Methyl 2-Methyl-2-Thiazoline-4-Carboxylate Hydrochloride : this compound has been used successfully in synthesizing this compound, demonstrating its utility as a precursor in complex organic reactions .
  • Esterifications : The compound acts as an effective reagent for forming esters without requiring exogenous promoters or catalysts, showcasing its versatility in synthetic transformations .

Data Table: Comparison of this compound with Similar Compounds

Compound NameStructure SimilarityUnique Features
Mthis compoundSimilar functional groupsLess reactive than ethyl counterpart
Propyl AcetimidateSimilar backboneLonger alkyl chain may influence solubility
Benzoyl AcetimidateContains aromatic ringPrimarily used in aromatic substitutions

Modification of Proteins

A notable case study involved modifying lysine residues in trichosanthin, a ribosome-inactivating protein. This compound was used to assess its impact on the protein's biological activity and antigen-antibody interactions .

Epigenetic Research

In another study focused on epigenetics, this compound was shown to alter chromatin structure by modifying histones, which could lead to significant insights into gene regulation mechanisms .

Mechanism of Action

The mechanism of action of ethyl acetimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other molecules, leading to the formation of stable imidate derivatives. This reactivity is exploited in various chemical and biological applications, such as protein modification and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Biochemical Modifications

Ethyl acetimidate is distinguished by its charge-retention properties during amino group modification. Comparisons with other reagents:

Reagent Charge Alteration Effect on Protein Activity Key Findings
This compound Retained (+) No inactivation (e.g., antibodies) Preserves antibody-mediated passive cutaneous anaphylaxis in guinea pigs .
Acetic anhydride Neutralized (-) Inactivation Disrupts charge, reduces enzymatic and antibody activity .
Methyl picolinimidate Retained (+) Synergistic activation with this compound Combined use with this compound boosts HLADH activity 22-fold .

Key Insight : this compound’s charge retention makes it ideal for studies requiring structural integrity, such as chromatin or antibody modifications .

Structural and Functional Outcomes in Chromatin

This compound’s amidination contrasts sharply with acetylation:

Modification Charge Histone-DNA Interaction Structural Impact
This compound Retained Mild weakening of H1-DNA bonds Near-native chromatin structure .
Acetylation Neutralized Severe disruption Loss of nucleosome stability .

Implication : this compound is preferred for mapping lysine accessibility without destabilizing chromatin .

Solubility and Permeability

This compound’s lipid solubility enables unique applications:

Reagent Lipid Solubility Application
This compound High Labels membrane-permeant proteins in bacteriophage PR4 .
Isethionyl acetimidate Low Labels surface-exposed proteins only .

Note: this compound’s permeability facilitates cross-membrane protein labeling in lipid-containing systems .

Biological Activity

Ethyl acetimidate (EAI) is a compound that has garnered attention in various biological studies due to its unique chemical properties and potential applications in biochemistry and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on proteins, and potential therapeutic applications.

This compound is an alkyl imidate that can modify proteins and peptides through acetimidation, a process that involves the introduction of an acetimidate group into amino acid residues. This modification can alter the biological activity and stability of proteins, making this compound a valuable tool in biochemical research.

  • Protein Modification : this compound has been shown to react with amino acids containing nucleophilic side chains, such as lysine and arginine. This reaction can lead to changes in protein conformation and activity. For instance, studies have demonstrated that this compound modification abolished the protein-synthesis-inhibitory activity of trichosanthin, indicating its role in altering protein functionality .
  • Affinity Labeling : In biochemical assays, this compound serves as an affinity labeling agent. It has been used to study the organization of phospholipids in membranes by labeling specific lipid components, which helps elucidate membrane dynamics and interactions .
  • Self-Association : Research indicates that this compound can facilitate self-association of certain biomolecules. For example, it was observed that a precursor treated with this compound exhibited enhanced affinity for immobilized neurophysin compared to untreated counterparts . This self-association may be crucial for understanding ligand-receptor interactions in biological systems.

Study 1: Acetimidation of Bovine Neurophysin

In a study investigating the effects of this compound on bovine neurophysin, researchers found that treatment with this compound significantly increased the binding affinity of the neurophysin for its ligands. The study revealed that the modified precursor could self-associate, enhancing its interaction with liganded neurophysin . This finding suggests potential applications in designing more effective neuropeptide analogs.

Study 2: Impact on Protein Synthesis

Another significant study focused on the impact of this compound on the protein synthesis inhibitory activity of trichosanthin. The results indicated that modification with this compound led to a complete loss of activity, demonstrating how chemical modifications can drastically alter biological functions . This highlights the importance of careful consideration when using such reagents in therapeutic contexts.

Data Table: Summary of Biological Activities

Activity Effect Reference
Protein synthesis inhibitionAbolished by modification
Affinity for neurophysinIncreased binding affinity
Self-associationEnhanced interaction with liganded proteins
Lipid organization studiesLabeling of phospholipids

Research Findings

Recent findings emphasize the versatility of this compound as a biochemical tool. Its ability to modify proteins and influence their interactions opens avenues for therapeutic development, particularly in designing drugs that target specific protein conformations or functions. Furthermore, ongoing research into its applications in proteomics and membrane biochemistry continues to reveal new insights into cellular processes.

Q & A

Q. Basic: What are the key synthetic pathways for ethyl acetimidate, and how are its derivatives characterized?

Answer: this compound is typically synthesized via condensation reactions. For example, it reacts with glycine ethyl ester to form imidazolidone derivatives, characterized by IR (carbonyl bands at 1730 cm⁻¹ and NH absorption at 3230 cm⁻¹) and NMR (distinct NH and CH₂ signals) . In microwave-assisted synthesis, this compound reacts with amino alcohols (e.g., 2-aminoethanol) under reflux with acetic acid catalysis, yielding hydroxyquinazolines (e.g., 30% yield for 2a) . Key characterization steps include:

  • Spectroscopy : IR for functional groups, NMR for structural elucidation.
  • Chromatography : HPLC for purity assessment.
  • Crystallography : Melting point determination (e.g., 25–26°C for oxime derivatives) .

Q. Basic: How is this compound used to modify lysine residues in proteins, and what analytical methods validate these modifications?

Answer : this compound selectively modifies lysine ε-amino groups under alkaline conditions (pH 8.0, 0.5 M N-ethylmorpholine-HCl), forming stable amidine bonds while retaining positive charge . Validation involves:

  • Isotopic labeling : Using [¹⁴C]this compound to track incorporation .
  • Tryptic digestion and HPLC : To identify modified peptides (e.g., lysine residues 208 and 390 in EF-Tu.GTP complex) .
  • Amino acid analysis : Quantifying unmodified vs. modified lysine residues .

Q. Advanced: How do structural changes in chromatin induced by this compound differ from acetylation, and what methodological insights arise from these differences?

Answer : this compound modifies histone lysine residues (up to 90% substitution) without neutralizing charge, preserving chromatin's native structure. In contrast, acetylation disrupts histone-DNA interactions due to charge loss. Key findings:

  • Physicochemical analysis : Modified chromatin retains nucleosome spacing (electron microscopy) .
  • Immunochemical assays : Anti-H1 antibodies show weakened H1-DNA binding in amidinated chromatin .
  • Methodological implication : this compound is superior for mapping accessible lysine residues without structural distortion, unlike acetylation .

Q. Advanced: How can researchers reconcile contradictory data on this compound's effects in thrombin vs. EF-Tu.GTP systems?

Answer : Contradictions arise from context-dependent lysine reactivity:

  • Thrombin : this compound modification of lysine residues (DIP-thrombin) does not impair thrombomodulin binding, suggesting arginine residues dominate this interaction .
  • EF-Tu.GTP : Lysine residues 2, 4, and 263 show reduced reactivity in ternary complexes, indicating direct nucleic acid contact .
    Methodological resolution :
  • Use site-directed mutagenesis to confirm critical residues.
  • Compare cross-linking patterns (e.g., bisimido esters) in different protein contexts .

Q. Advanced: What experimental design considerations are critical for studying this compound's role in enzyme activation?

Answer : Case study: this compound enhances horse liver alcohol dehydrogenase (ADH) activity by 22-fold via lysine modification . Key considerations:

  • Cofactor presence : Perform modifications in the presence of NAD⁺ and pyrazole to stabilize active conformations.
  • Reagent removal : Use gel filtration (Sephadex G-25) post-modification to avoid interference in activity assays .
  • Kinetic analysis : Compare VmaxV_{max} and KmK_m of modified vs. native enzymes to quantify activation.

Q. Basic: What are the applications of this compound in glycobiology and drug synthesis?

Answer : this compound derivatives serve as intermediates in glycosylation reactions:

  • Disaccharide synthesis : React with trichloroacetonitrile/DBU to form glycosyl donors (e.g., acetimidate XVII) .
  • Drug synthesis : Condensation with aminopyrazoles yields pyrazolo-triazinones (e.g., IL-488 precursor) .
    Key steps :
  • Regioselectivity : Use BF₃/Et₂O as a Lewis acid catalyst .
  • Protection/deprotection : Hydrogenation (Pd/C) for benzyl group removal .

Q. Advanced: How can researchers optimize reaction yields when using this compound in heterocyclic compound synthesis?

Answer : Low yields (e.g., 30% for hydroxyquinazoline 2a ) often stem from poor nucleophile activation or side reactions. Optimization strategies:

  • Catalyst screening : Replace acetic acid with stronger acids (e.g., p-TsOH).
  • Microwave irradiation : Enhance reaction efficiency (e.g., reduced time from 24 h to 1 h) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

Properties

IUPAC Name

ethyl ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAPORGEDIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2208-07-3 (hydrochloride)
Record name Ethyl acetimidate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4061381
Record name Ethanimidic acid, ethyl ester
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000-84-6
Record name Ethyl acetimidate
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Record name Ethyl acetimidate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidic acid, ethyl ester
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Record name Ethanimidic acid, ethyl ester
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Record name Ethyl acetimidate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl acetimidate
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